molecular formula C10H9BrF4O B14761033 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene

1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene

Cat. No.: B14761033
M. Wt: 301.07 g/mol
InChI Key: ZXKKZJXYMCSCIZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H9BrF4O. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Nucleophiles: For substitution reactions.

Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

  • 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethyl)benzene

Comparison: 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For instance, the presence of both bromine and fluorine atoms can enhance its utility in substitution reactions compared to similar compounds that lack these groups .

Properties

Molecular Formula

C10H9BrF4O

Molecular Weight

301.07 g/mol

IUPAC Name

1-bromo-2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9BrF4O/c1-5(2)16-8-4-6(10(13,14)15)3-7(11)9(8)12/h3-5H,1-2H3

InChI Key

ZXKKZJXYMCSCIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)C(F)(F)F)Br)F

Origin of Product

United States

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